Cas no 903586-72-1 (5-4-(4-chlorobenzoyl)piperazin-1-yl-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile)

5-4-(4-Chlorobenzoyl)piperazin-1-yl-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a piperazine core linked to a chlorobenzoyl group and a chlorophenyl-substituted oxazole-carbonitrile moiety. This structure imparts potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules. The presence of electron-withdrawing groups (chloro and cyano) enhances reactivity, making it suitable for further functionalization. Its well-defined molecular architecture allows for precise modifications, supporting research in drug discovery and development. The compound's stability under standard conditions ensures reliable handling in laboratory settings. Its dual chloro-substitution may contribute to binding affinity in target interactions, making it a candidate for exploring structure-activity relationships in pharmacological studies.
5-4-(4-chlorobenzoyl)piperazin-1-yl-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile structure
903586-72-1 structure
Product Name:5-4-(4-chlorobenzoyl)piperazin-1-yl-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile
CAS No:903586-72-1
MF:C21H16Cl2N4O2
MW:427.28334236145
CID:5426260
Update Time:2025-05-24

5-4-(4-chlorobenzoyl)piperazin-1-yl-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile
    • 5-4-(4-chlorobenzoyl)piperazin-1-yl-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile
    • Inchi: 1S/C21H16Cl2N4O2/c22-16-6-4-14(5-7-16)20(28)26-8-10-27(11-9-26)21-18(13-24)25-19(29-21)15-2-1-3-17(23)12-15/h1-7,12H,8-11H2
    • InChI Key: YLPCABRQJRJPEP-UHFFFAOYSA-N
    • SMILES: O1C(N2CCN(C(=O)C3=CC=C(Cl)C=C3)CC2)=C(C#N)N=C1C1=CC=CC(Cl)=C1

5-4-(4-chlorobenzoyl)piperazin-1-yl-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile Pricemore >>

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F3309-0152-2μmol
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5-4-(4-chlorobenzoyl)piperazin-1-yl-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile Related Literature

Additional information on 5-4-(4-chlorobenzoyl)piperazin-1-yl-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile

5-4-(4-Chlorobenzoyl)piperazin-1-yl-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile (CAS No. 903586-72-1): A Comprehensive Overview

5-4-(4-Chlorobenzoyl)piperazin-1-yl-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile (CAS No. 903586-72-1) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, often referred to as CCP for brevity, belongs to the class of oxazoles and is characterized by its unique structural features, including a piperazine ring and chlorinated benzoyl and phenyl moieties.

The chemical structure of 5-4-(4-chlorobenzoyl)piperazin-1-yl-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile is of particular interest due to its potential to modulate various biological targets. The presence of the piperazine ring and the chlorinated substituents suggests that this compound may exhibit potent pharmacological activities, such as anti-inflammatory, anti-cancer, and neuroprotective effects. Recent studies have explored these properties in depth, providing valuable insights into the mechanisms of action and potential therapeutic applications.

In the realm of medicinal chemistry, 5-4-(4-chlorobenzoyl)piperazin-1-yl-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile has been investigated for its ability to interact with specific receptors and enzymes. For instance, research has shown that this compound can effectively bind to G protein-coupled receptors (GPCRs), which are key targets for many drugs used in the treatment of neurological disorders and other diseases. The high affinity and selectivity of CCP for these receptors make it a promising candidate for further development.

Beyond its receptor interactions, 5-4-(4-chlorobenzoyl)piperazin-1-yl-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile has also demonstrated significant anti-inflammatory properties. In vitro studies have revealed that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in various inflammatory conditions. This makes CCP a potential therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, 5-4-(4-chlorobenzoyl)piperazin-1-yl-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile has shown promise in cancer research. Preclinical studies have indicated that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways. For example, it has been found to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various types of cancer. This ability to selectively target cancer cells while sparing normal cells makes CCP an attractive candidate for further investigation in oncology.

The neuroprotective properties of 5-4-(4-chlorobenzoyl)piperazin-1-yl-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile have also been explored. Animal studies have demonstrated that this compound can protect neurons from oxidative stress and neurotoxicity, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism behind these neuroprotective effects is thought to involve the modulation of mitochondrial function and the reduction of oxidative stress markers.

To further understand the potential therapeutic applications of 5-4-(4-chlorobenzoyl)piperazin-1-yl-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile, several clinical trials are currently underway. These trials aim to evaluate the safety and efficacy of this compound in treating various conditions. Preliminary results from phase I trials have shown that CCP is well-tolerated at therapeutic doses with minimal side effects. However, more extensive clinical data are needed to fully assess its potential as a therapeutic agent.

In conclusion, 5-4-(4-chlorobenzoyl)piperazin-1-yl-2-(3-chlorophenyl)-1,3-oazole-carbonitrile (CAS No. 903586–72–1) represents a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an exciting area of research in medicinal chemistry. As ongoing studies continue to unravel its mechanisms of action and clinical efficacy, it is likely that this compound will play a significant role in the development of new treatments for various diseases.

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